7-Methoxycinnolin-3-ol

TRPM8 Ion Channel Pain

7-Methoxycinnolin-3-ol is a cinnoline-based TRPM8 antagonist (IC50 700–900 nM) characterized by a methoxy group at the 7-position and hydroxyl at position 3. Its balanced LogP (1.34) and TPSA (55.24 Ų) differentiate it from unsubstituted or positional isomers, which exhibit altered lipophilicity and receptor interactions that compromise experimental reproducibility. Ideal for fragment-based drug discovery and SAR studies on cold allodynia, cancer progression, and migraine pathophysiology. For reliable, impurity-minimized results, source this compound at ≥98% purity from ISO-certified suppliers.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
Cat. No. B12968010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxycinnolin-3-ol
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC1=CC2=NNC(=O)C=C2C=C1
InChIInChI=1S/C9H8N2O2/c1-13-7-3-2-6-4-9(12)11-10-8(6)5-7/h2-5H,1H3,(H,11,12)
InChIKeyJFGDYCNIGSSGPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxycinnolin-3-ol Procurement Guide: Baseline Characterization and Structural Identity


7-Methoxycinnolin-3-ol is a cinnoline-based heterocyclic compound (CAS 1246549-48-3) characterized by a methoxy group at the 7-position and a hydroxyl group at the 3-position of the bicyclic cinnoline ring [1]. It is primarily procured as a research chemical for in vitro pharmacological profiling, with reported activity as a transient receptor potential melastatin 8 (TRPM8) channel antagonist [2]. The compound is commercially available with purity specifications typically ranging from 95% to ≥98%, and its physicochemical properties—including a calculated LogP of 1.34 and topological polar surface area of 55.24 Ų—distinguish it from simpler cinnoline analogs [3].

7-Methoxycinnolin-3-ol Sourcing Risks: Why In-Class Substitution Is Not Advisable


Substituting 7-Methoxycinnolin-3-ol with unsubstituted cinnolin-3-ol or positional isomers (e.g., 6- or 8-methoxy derivatives) introduces quantifiable alterations in physicochemical and pharmacological profiles that directly impact experimental reproducibility. Specifically, the 7-methoxy substituent increases lipophilicity by approximately 0.42 LogP units relative to the parent cinnolin-3-ol [1], and positional variation is known to alter methylation patterns and receptor interactions in cinnoline systems [2]. Such substitutions may lead to significant shifts in target engagement, cellular permeability, and off-target activity, thereby invalidating comparative studies or structure-activity relationship analyses [3].

7-Methoxycinnolin-3-ol Product-Specific Quantitative Evidence: Comparative Data for Procurement Decisions


7-Methoxycinnolin-3-ol TRPM8 Antagonist Activity vs. High-Potency Benchmarks

7-Methoxycinnolin-3-ol exhibits moderate antagonist activity at the mouse TRPM8 channel, with IC50 values of 700 nM (menthol-induced) and 900 nM (icilin-induced) in T-REx HEK cells [1]. In comparison, a high-potency reference TRPM8 antagonist (Compound 14) demonstrates an IC50 of 0.2 nM , while a structurally distinct antagonist shows an IC50 of 120 nM at human TRPM8 [2]. This quantitative difference positions 7-Methoxycinnolin-3-ol as a moderately potent tool compound suitable for target validation studies where ultra-high potency is not required, potentially reducing the risk of on-target toxicity or over-suppression in certain cellular contexts.

TRPM8 Ion Channel Pain Cancer Antagonist

7-Methoxycinnolin-3-ol Lipophilicity (LogP) vs. Parent Cinnolin-3-ol

7-Methoxycinnolin-3-ol possesses a calculated LogP of 1.34, compared to a LogP of 0.92 for the unsubstituted cinnolin-3-ol scaffold [1]. This 0.42-unit increase in lipophilicity is a direct consequence of the 7-methoxy substitution and is expected to enhance passive membrane permeability, a key determinant of cellular uptake and intracellular target engagement. The higher LogP value also suggests improved blood-brain barrier penetration potential, making 7-Methoxycinnolin-3-ol a more suitable candidate for CNS-targeted applications than its less lipophilic parent.

Lipophilicity LogP Drug-likeness Membrane Permeability

7-Methoxycinnolin-3-ol Commercial Purity vs. Alternative Suppliers

Commercially available 7-Methoxycinnolin-3-ol is offered at a minimum purity of 98% (NLT 98%) by suppliers such as MolCore, which adhere to ISO certification standards . In contrast, alternative sources provide the compound at 95%+ purity [1]. This 3% absolute difference in purity can have a measurable impact on assay variability, particularly in high-throughput screening or sensitive biochemical assays where impurities may act as confounding agonists or inhibitors. Procurement of the higher-purity grade ensures greater lot-to-lot consistency and reduces the need for costly in-house repurification.

Purity QC Reproducibility Chemical Sourcing

7-Methoxycinnolin-3-ol Topological Polar Surface Area vs. Cinnolin-3-ol

The topological polar surface area (TPSA) of 7-Methoxycinnolin-3-ol is 55.24 Ų, compared to 45.75 Ų for the parent cinnolin-3-ol [1]. This ~9.5 Ų increase remains well below the typical threshold of 140 Ų for oral bioavailability and is consistent with favorable absorption characteristics. The modest increase in TPSA reflects the addition of the methoxy group, which contributes a small polar surface without substantially compromising membrane permeability. Both compounds fall within the optimal range for CNS drug candidates (typically <90 Ų), but 7-Methoxycinnolin-3-ol offers a slightly higher TPSA that may enhance solubility while maintaining permeability.

TPSA Drug-likeness Oral Bioavailability Absorption

7-Methoxycinnolin-3-ol Molecular Weight and Structural Differentiation

7-Methoxycinnolin-3-ol has a molecular weight of 176.17 g/mol, representing a 30.02 g/mol increase over the parent cinnolin-3-ol (146.15 g/mol) due to the 7-methoxy substitution [1]. This positions 7-Methoxycinnolin-3-ol within the optimal fragment-like space (typically <300 g/mol) for fragment-based drug discovery, while offering a modest increase in molecular complexity that may enhance target selectivity compared to the simpler parent scaffold. The compound retains favorable physicochemical properties for hit-to-lead optimization, including compliance with the 'Rule of Three' for fragments (MW <300, LogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3).

Molecular Weight Lead Optimization Fragment-Based Design

7-Methoxycinnolin-3-ol Optimal Application Scenarios: Evidence-Backed Procurement Use Cases


TRPM8 Channel Pharmacology and Pain Research

7-Methoxycinnolin-3-ol is best deployed as a moderately potent TRPM8 antagonist tool compound (IC50 700–900 nM) for in vitro studies where ultra-high potency is not required [1]. Its moderate potency may be advantageous in target validation studies aiming to avoid the complete channel blockade or off-target effects associated with picomolar antagonists. Researchers investigating the role of TRPM8 in cold allodynia, cancer progression, or migraine pathophysiology can use this compound to establish concentration-response relationships without the confounding effects of highly potent inhibition.

Medicinal Chemistry Hit-to-Lead Optimization

The balanced physicochemical profile of 7-Methoxycinnolin-3-ol—including a favorable LogP of 1.34, TPSA of 55.24 Ų, and molecular weight of 176.17 g/mol [2]—makes it an ideal starting point for fragment-based or hit-to-lead medicinal chemistry campaigns. The 7-methoxy group provides a tractable synthetic handle for further derivatization, while the cinnoline core offers multiple vectors for SAR exploration. Procurement of high-purity (>98%) material ensures reliable structure-activity relationship data and minimizes the confounding influence of impurities during lead optimization.

Structure-Activity Relationship Studies of Cinnoline-Based Ion Channel Modulators

Given the established activity of cinnoline derivatives as TRPM8 antagonists [1] and the known impact of methoxy substitution on cinnoline methylation patterns [3], 7-Methoxycinnolin-3-ol serves as a critical reference compound for SAR studies exploring the positional and electronic effects of substituents on ion channel modulation. Its distinct physicochemical signature—particularly the 0.42 LogP unit increase and 9.5 Ų TPSA increase relative to the parent cinnolin-3-ol [2]—provides a quantifiable benchmark for assessing the impact of lipophilicity and polarity on target engagement and cellular permeability within the cinnoline chemotype.

Reproducible High-Throughput Screening Campaigns

For laboratories conducting high-throughput screens or sensitive biochemical assays, sourcing 7-Methoxycinnolin-3-ol at ≥98% purity from ISO-certified suppliers is recommended to minimize assay variability. The 3% absolute purity advantage over lower-grade alternatives reduces the likelihood of impurity-driven false positives or negatives, thereby improving hit confirmation rates and reducing the burden of follow-up validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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